molecular formula C8H15NO3 B13510832 4-(Dimethylamino)oxane-2-carboxylic acid

4-(Dimethylamino)oxane-2-carboxylic acid

Cat. No.: B13510832
M. Wt: 173.21 g/mol
InChI Key: JNNKLCAKTABQKY-UHFFFAOYSA-N
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Description

4-(Dimethylamino)oxane-2-carboxylic acid is a heterocyclic compound primarily used in biochemical research. This compound is known for its unique characteristics and properties, making it an essential component in various scientific experiments.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Dimethylamino)oxane-2-carboxylic acid involves several steps. One common method includes the reaction of dimethylamine with oxane-2-carboxylic acid under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure settings to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound often involves large-scale chemical reactors where the reactants are combined under optimized conditions. The process may include purification steps such as crystallization or distillation to achieve high purity levels.

Chemical Reactions Analysis

Types of Reactions

4-(Dimethylamino)oxane-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, commonly using reagents like halogens.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in an ether solvent.

    Substitution: Halogens in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

4-(Dimethylamino)oxane-2-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Employed in the study of enzyme mechanisms and metabolic pathways.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(Dimethylamino)oxane-2-carboxylic acid involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    4-(Dimethylamino)benzoic acid: Shares similar structural features but differs in its functional groups and applications.

    Tetrahydropyran derivatives: These compounds have a similar ring structure but differ in their substituents and reactivity.

Uniqueness

4-(Dimethylamino)oxane-2-carboxylic acid is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable in various research and industrial applications.

Properties

Molecular Formula

C8H15NO3

Molecular Weight

173.21 g/mol

IUPAC Name

4-(dimethylamino)oxane-2-carboxylic acid

InChI

InChI=1S/C8H15NO3/c1-9(2)6-3-4-12-7(5-6)8(10)11/h6-7H,3-5H2,1-2H3,(H,10,11)

InChI Key

JNNKLCAKTABQKY-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1CCOC(C1)C(=O)O

Origin of Product

United States

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